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Cat. No.: B2445120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The OX-34 monoclonal antibody recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein

expressed on the surface of thymocytes and peripheral T-cells.[1] CD2 plays a crucial role in T-

cell activation and adhesion by interacting with its ligand, CD58.[2] While primarily a cell

surface marker, intracellular staining for CD2 with the OX-34 antibody can be valuable for

studying protein synthesis, trafficking, and degradation, or for ensuring antibody access to all

domains of the protein.

Effective intracellular staining requires two critical steps: cell fixation and permeabilization.

Fixation preserves cellular morphology and antigen localization, while permeabilization allows

the antibody to penetrate the cell membrane and access intracellular antigens. The choice of

fixation and permeabilization reagents is critical and can significantly impact staining quality.

This document provides detailed protocols and guidance for optimizing intracellular staining of

rat cells with the OX-34 antibody.

Data Presentation: Comparison of Fixation and
Permeabilization Methods
The selection of an appropriate fixation and permeabilization strategy is paramount for

successful intracellular staining. Different methods have distinct advantages and
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disadvantages, and the optimal choice may depend on the specific cell type and experimental

goals. Below is a summary of common methods.
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Method Fixative
Permeabiliza

tion Agent
Advantages

Disadvantag

es

Fluorophore

Compatibility

Paraformalde

hyde +

Saponin

4%

Paraformalde

hyde (PFA)

0.1-0.5%

Saponin

Preserves

cell

morphology

and surface

antigens well.

[3][4]

Saponin-

based

permeabilizati

on is

reversible

and requires

saponin in all

subsequent

wash and

staining

buffers.[5][6]

May not be

sufficient for

nuclear

antigens.
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with most

fluorochrome

s.

Paraformalde
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Triton™ X-

100

1-4%

Paraformalde

hyde (PFA)

0.1-0.5%

Triton™ X-

100

Stronger

permeabilizati

on suitable

for nuclear

antigens.[6]

[7]

Can alter cell

morphology

and may

impact some

surface

epitopes. Can

lyse cells if

incubation is

too long.[8]

Generally

compatible

with most

fluorochrome

s.
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Methanol Methanol Methanol

Fixes and

permeabilizes

simultaneousl

y.[9][10]

Good for

detecting

some nuclear

and

phosphorylat

ed proteins.

[6][9]

Can denature

some protein

epitopes.[6]

[11] Not

recommende

d for use with

phycoerythrin

(PE) or

allophycocya

nin (APC)

based

fluorochrome

s as it can

diminish their

fluorescence.

[9]

Compatible

with small

molecule

dyes (e.g.,

FITC, Alexa

Fluor® dyes).

Avoid PE,

APC, and

their

tandems.

Acetone Acetone Acetone

Fixes and

permeabilizes

simultaneousl

y.[6]

Can cause

cell shrinkage

and alter

morphology.

[10]

Similar to

methanol,

compatibility

with protein-

based

fluorophores

should be

verified.

Experimental Protocols
It is recommended to perform staining for cell surface markers before fixation and

permeabilization, as the fixation process can alter surface epitopes.[7][8][12]

Protocol 1: Paraformaldehyde Fixation and Saponin
Permeabilization
This protocol is a good starting point as it is relatively gentle and often preserves cell surface

markers well.
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Reagents:

Phosphate-Buffered Saline (PBS)

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization/Wash Buffer: 0.1% Saponin in PBS with 2% Fetal Bovine Serum (FBS)

Staining Buffer: PBS with 2% FBS

OX-34 Antibody

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in

Staining Buffer.

(Optional) Surface Staining: If staining surface markers, perform this step according to

standard protocols before fixation.

Fixation:

Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes).

Resuspend the cell pellet in 100 µL of 4% PFA.

Incubate for 15-20 minutes at room temperature.[3][4]

Wash the cells twice with 2 mL of Staining Buffer.

Permeabilization:

Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer.

Incubate for 10-15 minutes at room temperature.[3][5]

Intracellular Staining:
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Without washing, add the appropriate dilution of the OX-34 antibody to the permeabilized

cells.

Incubate for 30-60 minutes at room temperature, protected from light.

Wash the cells twice with 2 mL of Permeabilization/Wash Buffer. Note: It is important to

keep the cells in a saponin-containing buffer throughout the staining and washing steps as

the permeabilization is reversible.[5][7]

Acquisition:

Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow

cytometry analysis.

Analyze samples promptly. If storage is necessary, cells can be stored at 4°C in the dark

for up to 24 hours.

Protocol 2: Methanol Fixation and Permeabilization
This method is harsher but can be effective for certain intracellular epitopes.

Reagents:

Phosphate-Buffered Saline (PBS)

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS (optional, for initial fixation)

Permeabilization Reagent: Ice-cold 90-100% Methanol

Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS)

OX-34 Antibody

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.

(Optional) Surface Staining: If performing surface staining, ensure the fluorochromes used

are compatible with methanol.
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Fixation:

Pellet the cells by centrifugation.

(Optional but recommended) Resuspend in 100 µL of 4% PFA and incubate for 10 minutes

at room temperature. This initial cross-linking can help preserve cell structure.

Wash cells once with PBS.

Permeabilization:

Resuspend the cell pellet in 100 µL of residual PBS.

While gently vortexing, add 1 mL of ice-cold methanol dropwise.[6]

Incubate for 30 minutes on ice or at 4°C.[9]

Wash the cells twice with 2 mL of Staining Buffer.

Intracellular Staining:

Resuspend the permeabilized cells in 100 µL of Staining Buffer containing the appropriate

dilution of the OX-34 antibody.

Incubate for 30-60 minutes at room temperature, protected from light.

Wash the cells twice with 2 mL of Staining Buffer.

Acquisition:

Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow

cytometry analysis.

Mandatory Visualization
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General Workflow for Intracellular Staining

Cell Preparation

Fixation & Permeabilization

Staining & Analysis

Start with Single-Cell Suspension
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Cell Permeabilization
(e.g., Saponin or Methanol)

Intracellular Staining with OX-34
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Caption: General workflow for intracellular staining.
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Caption: Potential targets for OX-34 antibody staining.

Optimization and Controls
Antibody Titration: It is crucial to titrate the OX-34 antibody to determine the optimal

concentration that provides the best signal-to-noise ratio.

Controls:

Unstained Cells: To assess autofluorescence.

Isotype Control: Use a mouse IgG2a isotype control at the same concentration as the OX-

34 antibody to control for non-specific binding.

Fluorescence Minus One (FMO) Controls: Important for multicolor flow cytometry panels

to correctly set gates.
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Cell Type: Different cell types may require adjustments to fixation and permeabilization times

and concentrations. Always optimize the protocol for your specific cell line or primary cells.

Fluorochrome Choice: When using methanol-based permeabilization, avoid PE, APC, and

their tandem dyes, as their fluorescence can be significantly reduced.[5][9] Small organic

dyes are generally more resistant to alcohol-based permeabilization.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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